molecular formula C12H18CaO14 B1642844 2-Keto-D-gluconic acid hemicalcium salt

2-Keto-D-gluconic acid hemicalcium salt

Cat. No.: B1642844
M. Wt: 426.34 g/mol
InChI Key: NNLOHLDVJGPUFR-UHFFFAOYSA-L
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Description

2-Keto-D-gluconic acid hemicalcium salt is a chemical compound with the molecular formula C12H18CaO14 and a molecular weight of 426.349 . This compound is known for its unique structure, which includes multiple hydroxyl groups and a calcium ion. It is often used in scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Keto-D-gluconic acid hemicalcium salt typically involves the reaction of gluconic acid with calcium carbonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to facilitate the reaction and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Keto-D-gluconic acid hemicalcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Keto-D-gluconic acid hemicalcium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.

    Industry: It is used in the production of certain pharmaceuticals and as a food additive.

Mechanism of Action

The mechanism of action of 2-Keto-D-gluconic acid hemicalcium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The calcium ion also contributes to its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of hydroxyl groups and calcium ion. This structure imparts distinctive chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

calcium;3,4,5,6-tetrahydroxy-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOHLDVJGPUFR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950834
Record name Calcium dihex-2-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28098-92-2, 3470-37-9
Record name Calcium dihex-2-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium gluconate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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